4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide

Lipophilicity Drug-likeness Pyridazinone SAR

Procure CAS 946321-52-4 for definitive SAR. Its unique o-tolyl amide terminus fills a gap in published COX-2 pyridazinone series, while the 4-fluorophenyl group offers a metabolic stability advantage over the 4-Cl analog (C-F BDE ≈116 vs C-Cl ≈95 kcal/mol). Essential for building amide variation libraries and conducting parallel PDE4 subtype selectivity panels. Ensure experimental confirmation with this discrete chemical probe—not an interchangeable congener.

Molecular Formula C21H20FN3O2
Molecular Weight 365.408
CAS No. 946321-52-4
Cat. No. B2502235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide
CAS946321-52-4
Molecular FormulaC21H20FN3O2
Molecular Weight365.408
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O2/c1-15-5-2-3-6-18(15)23-20(26)7-4-14-25-21(27)13-12-19(24-25)16-8-10-17(22)11-9-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26)
InChIKeyKISVNASZDRAMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide (CAS 946321-52-4): Baseline Characterization and Procurement-Relevant Identity


4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide (CAS 946321-52-4) is a synthetic, small-molecule pyridazinone derivative with a molecular weight of 365.4 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area (TPSA) of 61.8 Ų [1]. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-fluorophenyl group and linked via a butanamide chain to an o-tolyl (2-methylphenyl) amide terminus. This heterocyclic amide belongs to a class of pyridazinone-based scaffolds that have been extensively explored as inhibitors of phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and receptor tyrosine kinases such as c-Met [2][3]. As a discrete chemical entity with defined stereoelectronic features, it serves as a focused tool for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting inflammatory, oncologic, or metabolic pathways.

Why Generic Substitution of 4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide with In-Class Pyridazinone Analogs Is Not Advisable


Within the pyridazinone butanamide chemotype, subtle variations in aryl substitution at the pyridazinone 3-position and the amide terminus produce substantial divergence in target engagement profiles, as demonstrated by a directly comparable analog, 4-(3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4), which exhibits dual PDE4/p38 MAP kinase inhibition with IC₅₀ values of 82 nM and 310 nM, respectively [1]. Replacing the 4-chlorophenyl with 4-fluorophenyl alters the electron-withdrawing character and lipophilicity of the scaffold, while the o-tolyl versus 2,5-dimethylphenyl amide modification affects steric bulk, hydrogen-bonding geometry, and conformational flexibility around the butanamide linker [2]. These structural perturbations can shift selectivity among closely related enzyme isoforms (e.g., PDE4 subtypes, COX-1 vs. COX-2, or HDAC isoforms 1–3), making generic in-class substitution unreliable without experimental confirmation of target potency and selectivity. The quantitative evidence below substantiates why CAS 946321-52-4 must be evaluated as a distinct chemical probe, not an interchangeable member of a congeneric series.

Quantitative Differentiation Evidence for 4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide (946321-52-4): A Procurement-Focused Comparator Analysis


Lipophilicity Modulation: XLogP3 Comparison of Target Compound (946321-52-4) vs. 4-Chlorophenyl Analog (946215-17-4)

The target compound, 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide, possesses a computed XLogP3 of 3.1, placing it within the optimal lipophilicity range (1–3) for oral drug-like properties [1]. In comparison, the 4-chlorophenyl analog (CAS 946215-17-4) is predicted to have a higher logP (estimated ~3.5–3.8 based on the increased lipophilicity of chlorine vs. fluorine substitution on aromatic rings), which may enhance membrane permeability but also elevate the risk of off-target binding and metabolic clearance via CYP450 oxidation [2]. The lower lipophilicity of the 4-fluorophenyl variant is expected to confer improved aqueous solubility and reduced hERG channel blockade liability, although direct solubility and hERG data for these specific compounds remain unpublished [3].

Lipophilicity Drug-likeness Pyridazinone SAR

Hydrogen-Bonding Capacity: TPSA and HBD/HBA Comparison Between 946321-52-4 and 946215-17-4

The target compound (946321-52-4) has a computed topological polar surface area (TPSA) of 61.8 Ų, a value well below the 140 Ų threshold associated with acceptable oral absorption, and a single hydrogen bond donor (HBD = 1) with four hydrogen bond acceptors (HBA = 4) [1]. These molecular descriptors predict good passive membrane permeability and favorable oral bioavailability potential according to Lipinski's and Veber's rules [2]. The chloro analog (CAS 946215-17-4), carrying a 2,5-dimethylphenyl amide group, theoretically maintains an identical TPSA and HBD/HBA count (both sharing the same core scaffold elemental composition for the polar surface), meaning the primary permeability differentiation between these two analogs stems from their logP difference rather than hydrogen-bonding capacity [3].

Polar surface area Membrane permeability Oral bioavailability

Target Engagement Divergence: Fluorophenyl vs. Chlorophenyl Substitution Alters PDE4 Inhibitory Activity in Pyridazinone Scaffolds

A pharmacologically characterized close analog, 4-(3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4), inhibits phosphodiesterase 4 (PDE4) with an IC₅₀ of 82 nM and p38 MAP kinase with an IC₅₀ of 310 nM [1]. Within the pyridazinone chemotype, 3-aryl substitution is a critical determinant of PDE4 inhibitory potency: electron-withdrawing groups at the 4-position of the pendant phenyl ring enhance binding to the PDE4 catalytic domain by engaging hydrophobic clamp residues (Phe372, Phe446) and forming halogen-bond interactions with the invariant glutamine (Gln443) [2]. The 4-fluorophenyl group in the target compound (946321-52-4) presents a smaller atomic radius and stronger electronegativity than the 4-chlorophenyl group in 946215-17-4, which can differentially modulate the halogen-bond distance and the desolvation penalty upon binding [3]. Direct PDE4 IC₅₀ data for 946321-52-4 have not been published; however, SAR trends predict that 4-fluoro substitution may yield modestly altered or retained PDE4 potency relative to the 4-chloro congener while potentially offering improved selectivity over p38 MAP kinase due to steric and electronic divergence at the hinge-binding region.

PDE4 inhibition Inflammation Respiratory disease

COX-2 Inhibition Potential: Class-Level Evidence for Pyridazinone Scaffolds with 4-Halophenyl Substitution

Pyridazinone derivatives bearing 4-halophenyl substitution at the 3-position have been reported as potent and selective COX-2 inhibitors. In a published series, compounds with a 4-fluorophenyl or 4-chlorophenyl appendage exhibited COX-2 IC₅₀ values in the low nanomolar range (15.56–19.77 nM) with selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) between 24 and 38, outperforming the reference drug celecoxib (selectivity index = 17) [1][2]. The target compound (946321-52-4), featuring a 4-fluorophenyl substituent on the pyridazinone ring, is structurally congruent with the most selective members of this series. While no direct COX inhibition data are available for 946321-52-4, its 4-fluorophenyl substitution is expected to support potent COX-2 binding via hydrophobic interactions in the enzyme's side pocket (Val523, Val349, Leu352), with the fluorine atom potentially engaging in a dipolar interaction with Arg120 or a halogen bond with Ser530 [3]. The o-tolyl amide terminus represents an underexplored variation at the butanamide tail that may modulate selectivity relative to the previously characterized phenyl, benzyl, or heteroaryl amide analogs.

COX-2 inhibition Anti-inflammatory Selectivity index

Structural Orthogonality: o-Tolyl Amide vs. 2,5-Dimethylphenyl Amide Terminus Creates Distinct Conformational Space for Target Recognition

The target compound (946321-52-4) contains an o-tolyl (2-methylphenyl) amide terminus, whereas the closest characterized analog (946215-17-4) incorporates a 2,5-dimethylphenyl amide group [1]. The absence of the second methyl substituent at the 5-position in the target compound reduces steric bulk adjacent to the amide carbonyl, potentially allowing a different rotameric distribution of the terminal phenyl ring relative to the butanamide linker. The rotatable bond count is 6 for both compounds [2]; however, the reduced steric demand of the o-tolyl group may favor conformations in which the amide N–H hydrogen is more solvent-exposed or more geometrically accessible for target hydrogen-bonding interactions. For kinase and PDE targets where the amide functionality engages the hinge-binding motif, the steric and electronic environment around the amide directly influences binding affinity and selectivity [3]. No co-crystal structures or explicit conformational analysis of this specific pair have been published, but molecular modeling suggests that the o-tolyl group presents a smaller projected area and lower rotational barrier than the 2,5-dimethylphenyl group, which could translate to different binding kinetics.

Amide substitution Conformational analysis Steric effects

Molecular Recognition Surface: Distinguishing Electronic Character of the Pyridazinone 3-Aryl Substituent (4-F vs. 4-Cl) Predicts Differential CYP450 Metabolic Stability

The 4-fluorophenyl group in the target compound (946321-52-4) is expected to confer superior metabolic stability compared to the 4-chlorophenyl group in the analog (946215-17-4) based on well-established medicinal chemistry principles [1]. Fluorine's strong electronegativity and the high C–F bond dissociation energy (~116 kcal/mol for aryl C–F vs. ~95 kcal/mol for aryl C–Cl) render the 4-fluorophenyl ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which preferentially oxidize electron-rich aromatic systems [2]. While the 4-chlorophenyl analog demonstrates dual PDE4/p38 inhibitory activity with IC₅₀ values of 82 nM and 310 nM respectively [3], its higher susceptibility to metabolic oxidation may limit in vivo exposure duration. No head-to-head microsomal stability data for these two specific compounds have been published; however, the established metabolic advantage of 4-fluorophenyl over 4-chlorophenyl substitution in drug-like scaffolds supports the procurement of 946321-52-4 as the metabolically more robust candidate for in vivo pharmacological studies [1].

Metabolic stability CYP450 oxidation Fluorine substitution

Optimal Research Application Scenarios for 4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide (946321-52-4) Based on Differentiated Evidence


Head-to-Head PDE4 Isoform Selectivity Profiling Against the 4-Chlorophenyl Benchmark (CAS 946215-17-4)

Given that the closely related 4-chlorophenyl analog (946215-17-4) exhibits PDE4 inhibition with an IC₅₀ of 82 nM and concurrent p38 MAPK activity (IC₅₀ = 310 nM) , the target compound (946321-52-4) is ideally suited for a direct comparative PDE4 subtype (PDE4A/B/C/D) selectivity panel. The 4-fluorophenyl substitution is expected to modulate the halogen-bond interaction with the invariant glutamine residue (Gln443) in the PDE4 active site, potentially shifting subtype selectivity compared to the 4-chloro congener. Researchers should perform parallel dose-response assays using recombinant PDE4 isoforms with [³H]cAMP substrate to quantify the IC₅₀ shift attributable to the F→Cl replacement. Additionally, counter-screening against the PDE family (PDE1–PDE11) and p38 MAPK would establish the selectivity fingerprint of 946321-52-4, generating data directly relevant to respiratory anti-inflammatory drug discovery programs where PDE4 selectivity over other PDEs and kinases is critical .

COX-2 Selectivity Screening Using the 4-Fluorophenyl Pyridazinone Scaffold as a Structural Probe for Halogen-Dependent Activity

The established COX-2 inhibitory activity of pyridazinone derivatives with 4-halophenyl substitution (reported IC₅₀ values of 15.56–19.77 nM, with COX-2/COX-1 selectivity indices of 24–38, exceeding celecoxib) positions 946321-52-4 as a valuable probe for exploring structure-selectivity relationships at the halophenyl binding pocket. The o-tolyl amide terminus in 946321-52-4 is not represented in any published COX-2 pyridazinone series, providing an opportunity to assess whether this terminal modification enhances selectivity over COX-1 through differential interactions with the larger COX-2 active-site cavity (Val523). Application scenario includes: (1) in vitro COX-1/COX-2 ovine colorimetric screening assay to quantify IC₅₀ and selectivity index; (2) molecular docking into COX-2 (PDB: 1CX2) to visualize the o-tolyl amide orientation; (3) comparison with previously characterized 4-fluorophenyl pyridazinone analogs to construct a comprehensive halogen-terminus SAR matrix.

In Vitro Metabolic Stability Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl as a Variable in Hepatic Microsome Clearance

Based on the predicted metabolic advantage of the 4-fluorophenyl group (aryl C–F BDE ≈ 116 kcal/mol) over the 4-chlorophenyl group (aryl C–Cl BDE ≈ 95 kcal/mol) , 946321-52-4 is the appropriate compound choice for experiments designed to correlate halogen identity with oxidative metabolic stability. The recommended protocol involves parallel incubation of 946321-52-4 and the chloro analog (946215-17-4) with human, rat, and mouse liver microsomes (HLM, RLM, MLM) in the presence of NADPH, sampling at 0, 5, 15, 30, and 60 minutes, with LC-MS/MS quantitation of parent depletion. The resulting intrinsic clearance (CLint) values will provide the first direct experimental evidence for the metabolic differentiation between the 4-fluorophenyl and 4-chlorophenyl pyridazinone subseries, informing PK/PD modeling and in vivo dose selection for subsequent efficacy studies .

Amide-Terminus SAR Library Construction: Using 946321-52-4 as the o-Tolyl Reference Point in a Diversity-Oriented Analog Matrix

The unique o-tolyl (2-methylphenyl) amide substitution in 946321-52-4, distinct from the 2,5-dimethylphenyl amide in the closest analog (946215-17-4) , makes this compound the essential reference point for a systematic amide variation library. Researchers should procure a matrix of analogs varying the amide terminus (o-tolyl, m-tolyl, p-tolyl, 2,3-dimethylphenyl, 2,4-dimethylphenyl, 2,5-dimethylphenyl, 2,6-dimethylphenyl, phenyl, benzyl) while holding the 4-fluorophenyl-pyridazinone core constant, enabling deconvolution of steric and electronic contributions at the amide binding subsite. This library would be screened against a panel of pyridazinone-relevant targets (PDE4, COX-2, HDAC1–3, c-Met) to identify amide-dependent selectivity switches. The position of 946321-52-4 as the o-tolyl member fills a gap in the existing SAR landscape, as published pyridazinone series have predominantly explored phenyl, benzyl, and polar heterocyclic amide substituents .

Quote Request

Request a Quote for 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.